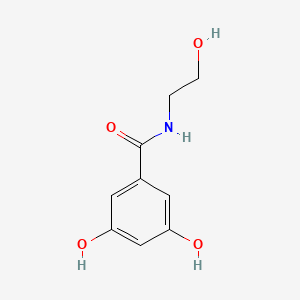

3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-2-1-10-9(14)6-3-7(12)5-8(13)4-6/h3-5,11-13H,1-2H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBICMRZCQLNXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066728 | |

| Record name | Benzamide, 3,5-dihydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21734-43-0 | |

| Record name | 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21734-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3,5-dihydroxy-N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021734430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,5-dihydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3,5-dihydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Activities and Biological Applications of 3,5 Dihydroxy N 2 Hydroxyethyl Benzamide and Its Analogs

Antimicrobial Efficacy and Potential for Antibiotic Enhancement

The benzamide (B126) scaffold is recognized for its wide range of biological activities, including antimicrobial properties. researchgate.net Analogs of 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide have shown promise both as standalone antimicrobial agents and as enhancers for existing antibiotic therapies, particularly against challenging multidrug-resistant pathogens.

Activity Against Gram-Positive Bacterial Strains, Including Multidrug-Resistant Organisms

Research into benzamide analogs has demonstrated their effectiveness against Gram-positive bacteria. A notable example involves dihydroxybenzaldehyde derivatives, which are structurally related to the dihydroxybenzamide core. A study investigating the antimicrobial properties of 2,5-dihydroxybenzaldehyde (B135720) (gentisaldehyde) and its structural isomer, 2,3-dihydroxybenzaldehyde (B126233), found that both compounds exhibited significant antimicrobial activity against a panel of 172 Staphylococcus aureus isolates from cases of bovine mastitis. frontiersin.org This included activity against multidrug-resistant strains. frontiersin.org

The minimum inhibitory concentration (MIC) required to inhibit the growth of 50% of the isolates (MIC₅₀) for both gentisaldehyde and 2,3-dihydroxybenzaldehyde was 500 mg/L. frontiersin.org The study highlights the potential of the dihydroxybenzene moiety, a key feature of this compound, in exerting antimicrobial effects. frontiersin.org Furthermore, a patent has described a 3-amino benzamide derivative that can serve as an auxiliary agent with β-lactam antibiotics specifically for treating infections caused by methicillin-resistant staphylococci. hud.ac.uk

| Compound | Target Organism | MIC₅₀ | MIC₉₀ | Key Finding |

|---|---|---|---|---|

| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Bovine Mastitis S. aureus (172 isolates) | 500 mg/L | 1000 mg/L | Active against a diverse set of S. aureus strains, including resistant ones. frontiersin.org |

| 2,3-dihydroxybenzaldehyde | Bovine Mastitis S. aureus (172 isolates) | 500 mg/L | 833 mg/L | Showed antimicrobial activity at low-cytotoxic concentrations. frontiersin.org |

Conjugation with Aminoglycoside and Beta-Lactam Antibiotics for Enhanced Activity

The development of resistance to major antibiotic classes like aminoglycosides and β-lactams is a critical global health issue. nih.govmerckvetmanual.com A promising strategy to combat this is the use of antibiotic enhancers or conjugates that can restore or improve the efficacy of these drugs. mdpi.com Aminoglycosides function by binding to the 30S ribosomal subunit, which inhibits protein synthesis, while β-lactams inhibit the transpeptidase enzymes responsible for building the bacterial cell wall. youtube.commhmedical.com

The benzamide structure has been explored in this context. A patent for a 3-amino benzamide derivative highlights its use as an auxiliary agent to be used with β-lactam antibiotics, suggesting a synergistic or enhancing effect against resistant bacteria like MRSA. hud.ac.uk The conjugation of active molecules to conventional antibiotics is a recognized approach to overcome resistance. mdpi.com This can involve creating hybrid molecules that possess dual mechanisms of action or improved penetration into bacterial cells. mdpi.com While specific studies conjugating this compound with aminoglycosides or β-lactams were not identified, the documented utility of a 3-aminobenzamide (B1265367) derivative as a β-lactam auxiliary provides a strong rationale for exploring similar applications for other benzamide analogs. hud.ac.uk

Anti-inflammatory Properties of Benzamide Scaffolds

The benzamide chemical structure is a key feature in various compounds exhibiting anti-inflammatory properties. researchgate.net Research indicates that certain N-substituted benzamides can modulate critical inflammatory pathways. nih.gov

Studies have shown that the anti-inflammatory and potential antitumor effects of some benzamides are linked to their ability to inhibit the transcription factor NF-kappaB. nih.gov This transcription factor is a pivotal regulator of both inflammation and apoptosis. Its inhibition can lead to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Specifically, the N-substituted benzamides metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) were found to produce a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov Furthermore, MCA was shown to inhibit NF-kappaB in Hela cells. nih.gov These findings suggest that the mechanism of action for the anti-inflammatory properties of these benzamides is the regulation of gene transcription via NF-kappaB, which in turn suppresses TNF-α production. nih.gov

| Benzamide Analog | Experimental Model | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Metoclopramide (MCA) | LPS-induced mice | Dose-dependent inhibition of TNF-α. nih.gov | Inhibition of NF-kappaB transcription factor, leading to reduced TNF-α production. nih.gov |

| 3-Chloroprocainamide (3-CPA) | LPS-induced mice | Dose-dependent inhibition of TNF-α. nih.gov | |

| Metoclopramide (MCA) | Hela Cells | Inhibition of NF-kappaB at 100-200 µM doses. nih.gov | Direct inhibition of NF-kappaB activity. nih.gov |

Anticancer and Antiproliferative Potentials

In addition to antimicrobial and anti-inflammatory activities, benzamide analogs have emerged as promising scaffolds for the development of anticancer agents. researchgate.net Their potential has been demonstrated through the modulation of key pathways involved in cancer cell growth and survival, such as the Heat Shock Protein 90 (HSP90) chaperone system and the Hedgehog (Hh) signaling pathway.

Modulation of Heat Shock Protein 90 (HSP90) Function

HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncogenic and critical for tumor cell survival. nih.govnih.gov Consequently, inhibiting HSP90 is a highly pursued strategy in cancer therapy. nih.gov Several classes of benzamide analogs have been identified as effective HSP90 inhibitors.

One such class includes novologues, which are derivatives of the natural product novobiocin. Replacing a specific side chain on the novologue scaffold with a benzamide side chain was shown to convert the molecule from a neuroprotective agent into one with anti-proliferative activity against breast cancer cell lines. nih.gov Western blot analysis confirmed that this activity was achieved through the inhibition of HSP90. nih.gov Other research has focused on novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives, which demonstrated significant antiproliferative effects against breast cancer cells by suppressing HSP90-related pathways and inducing apoptosis. rsc.org A third class, 4-(1H-1,2,3-triazol-1-yl)benzamides, has also been rationally designed as HSP90 inhibitors for potential anticancer applications. researchgate.net

| Benzamide Analog Class | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| Benzamide-containing Novologues | Incorporation of a benzamide side chain onto a novobiocin-derived scaffold. | Exhibited anti-proliferative activity against breast cancer cell lines via HSP90 inhibition. | nih.gov |

| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides | An amide linkage to a tetrahydrobenzisoxazole core. | Showed submicromolar IC₅₀ values against breast cancer cells and suppressed key HSP90 client proteins. | rsc.org |

| 4-(1H-1,2,3-triazol-1-yl)benzamides | A triazole ring linked to the benzamide scaffold. | Rationally designed as HSP90 inhibitors for anticancer drug development. | researchgate.net |

Antagonism of the Hedgehog (Hh) Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is mostly inactive in adults. rsc.org Its aberrant reactivation is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. rsc.orgnih.gov The benzamide scaffold has proven to be a foundational structure for developing potent Hh pathway inhibitors.

A series of novel 4-(2-pyrimidinylamino)benzamide derivatives were designed and synthesized, with many compounds showing more potent inhibition of the Hh signaling pathway than the approved drug vismodegib. nih.govresearchgate.net These compounds function by targeting the Smoothened (Smo) receptor, a critical bottleneck in the Hh signal transduction cascade. rsc.org Another study reported the development of 2-methoxybenzamide (B150088) derivatives as Hh signaling pathway inhibitors. rsc.org One compound from this series, compound 21, not only showed potent pathway inhibition but was also effective against a drug-resistant mutant of the Smo receptor. rsc.org These findings underscore the versatility of the benzamide scaffold in designing antagonists for the Hh pathway. rsc.orgnih.govnih.gov

| Benzamide Analog Class | Target | Key Research Finding | Reference |

|---|---|---|---|

| 4-(2-pyrimidinylamino)benzamides | Hedgehog Signaling Pathway | Most synthesized compounds showed more potent inhibitory activity than vismodegib. | nih.govresearchgate.net |

| 2-methoxybenzamides | Smoothened (Smo) Receptor | Compound 21 showed potent inhibition of wild-type Smo and was also effective against a drug-resistant Smo mutant. | rsc.org |

Antidiabetic Activities through Glucokinase Activation

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes. nih.gov It functions as a glucose sensor, regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism. nih.govnih.gov Consequently, allosteric activators of glucokinase (GKAs) represent a promising therapeutic class for type 2 diabetes (T2D). nih.gov

The benzamide scaffold has been extensively utilized in the design of potent GKAs. Research has focused on 3,5-disubstituted benzamide analogs, which have demonstrated significant potential as allosteric GK activators. nih.govnih.govresearchgate.net These compounds are designed to achieve favorable hydrogen bonding and hydrophobic interactions within the allosteric binding site of the GK protein. nih.gov

In one study, a series of novel 3,5-disubstituted benzamide derivatives were synthesized and evaluated for their GK activation potential. Several of these analogs, including compounds 5c, 5f, 5i, 6c, 6e, and 6h , showed excellent in vitro glucokinase activation. nih.gov Notably, compounds 6c and 6e also exhibited significant antihyperglycemic activity in oral glucose tolerance tests in animal models. nih.gov These findings underscore the importance of the 3,5-disubstituted benzamide core in developing effective GKA-based antidiabetic agents. nih.govresearchgate.net The development of such compounds is part of a broader effort to find new antidiabetic drugs with novel mechanisms of action to achieve better glycemic control with improved safety profiles. nih.gov

Table 1: Glucokinase Activation by 3,5-Disubstituted Benzamide Analogs

| Compound ID | In Vitro GK Activation | Antihyperglycemic Activity (Animal Model) | Reference |

|---|---|---|---|

| 5c | Excellent | - | nih.gov |

| 5f | Excellent | - | nih.gov |

| 5i | Excellent | - | nih.gov |

| 6c | Excellent | High | nih.gov |

| 6e | Excellent | Highest | nih.gov |

| 6h | Excellent | - | nih.gov |

Depigmenting Activities and Modulation of Melanin (B1238610) Formation

The overproduction of melanin can lead to various hyperpigmentation disorders. nih.gov Tyrosinase is the key enzyme in melanogenesis, catalyzing the initial steps of converting L-tyrosine to melanin precursors. researchgate.net Therefore, tyrosinase inhibitors are sought after as depigmenting agents for both cosmetic and therapeutic applications. researchgate.net

The dihydroxybenzamide structure is a key feature in several tyrosinase inhibitors. The hydroxyl groups on the phenyl ring are crucial for interacting with the copper-containing active site of the tyrosinase enzyme. nih.gov Analogs of 3,5-dihydroxybenzamide (B1360044) have been investigated for their ability to modulate melanin synthesis. For instance, N-adamantyl-3,4-dihydroxybenzamide (NADB) was found to reduce melanin synthesis in melan-a cells, not by direct tyrosinase inhibition, but by decreasing the protein and mRNA levels of tyrosinase and related enzymes. researchgate.net This suggests that some benzamide derivatives can modulate melanogenesis at the transcriptional level.

Other studies have synthesized polyhydroxylated N-benzylbenzamide derivatives that demonstrated tyrosinase inhibitory activity. nih.gov The inclusion of lipophilic moieties, such as an adamantyl group, was shown to enhance the depigmenting power of these benzamide derivatives. nih.gov Furthermore, a study on an epigenetic drug library identified 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide (HPOB) as a compound that inhibits melanogenesis by reducing tyrosinase activity, although this was found to be independent of its epigenetic functions. mdpi.com Catechins, which share a dihydroxy- or trihydroxyphenyl structure, have also been shown to inhibit melanin synthesis by down-regulating tyrosinase expression. nih.gov

Neuropharmacological Activities and Receptor Modulation

Interactions with Dopamine (B1211576), Serotonin (B10506), and Adrenergic Receptors

The structural features of dihydroxybenzamide analogs bear resemblance to endogenous neurotransmitters like dopamine and serotonin, suggesting potential interactions with their respective receptors.

Dopamine Receptors: Dopamine receptors (D1-D5) are critical targets for treating neurological and psychiatric disorders. researchgate.net Analogs of dopamine, such as 3,4-dihydroxybenzylamine (B7771078) (3,4-DHBA), have been developed and shown to possess biological activity. nih.gov While direct studies on this compound are limited, the general benzamide class is known to interact with dopamine receptors. For example, both D1 and D2 receptor antagonism can modulate functional connectivity in the brain, particularly in the dorsal striatum. nih.gov The development of allosteric modulators for the dopamine D2 receptor, some of which are benzothiazole (B30560) derivatives, highlights the versatility of related chemical scaffolds in fine-tuning dopaminergic neurotransmission. mdpi.com

Serotonin Receptors: The serotonin (5-HT) system is implicated in mood, cognition, and various psychiatric conditions. mdpi.com Serotonin receptors are a major target for drug development. nih.gov While specific data for this compound is scarce, related structures show activity. For instance, allosteric modulators of the 5-HT3 receptor include simple molecules like 5-hydroxyindole (B134679) and catechol, demonstrating that hydroxylated aromatic structures can interact with this receptor class. nih.gov Furthermore, multimodal imaging studies have shown that serotonin transporter (5-HTT) availability is associated with functional connectivity changes modulated by the 5-HT1A receptor, indicating complex circuit-level interactions. nih.gov

Adrenergic Receptors: Adrenergic receptors (α and β subtypes) mediate the body's "fight-or-flight" response and are involved in cardiovascular and metabolic regulation. indigobiosciences.com The β3-adrenergic receptor, in particular, has emerged as a therapeutic target for conditions like overactive bladder and potentially metabolic diseases. nih.gov Agonists for the human β3-adrenergic receptor have been developed from benzenesulfonamide (B165840) scaffolds containing a 1,2,3-triazole substitution, indicating that aromatic amides and related structures can be tailored to interact with this receptor subtype. researchgate.net While direct interaction of 3,5-dihydroxybenzamide analogs with adrenergic receptors is not well-documented, the structural similarities to catecholamines suggest a potential for interaction that warrants further investigation.

Agonism of G Protein-Coupled Receptor 52 (GPR52) and Biased Signaling

GPR52 is an orphan G protein-coupled receptor (GPCR) highly expressed in brain regions associated with motor control and cognition, such as the striatum. nih.gov It is co-expressed with dopamine D2 receptors and is considered a promising therapeutic target for neuropsychiatric disorders like schizophrenia. nih.gov

Recent drug discovery efforts have identified benzamide derivatives as potent agonists for GPR52. nih.govnih.gov An iterative drug design strategy, starting from an indoline-carboxamide lead, led to a series of novel aniline-carboxamide and benzamide GPR52 agonists. nih.govresearchgate.netresearchgate.net These studies revealed that certain structural modifications could lead to "biased agonism." nih.gov

Biased agonists preferentially activate one signaling pathway (e.g., G protein/cAMP signaling) over another (e.g., β-arrestin recruitment). nih.gov This is a significant finding because it may allow for the development of drugs with improved efficacy and fewer side effects. For example, several 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives were identified as GPR52 agonists. nih.govnih.gov Compounds 10a (PW0677) and 24f (PW0866) , in particular, showed a strong bias towards G protein signaling and induced significantly less receptor desensitization compared to the parent compounds. nih.govnih.gov This suggests that reducing β-arrestin activity through biased agonism can result in more sustained GPR52 activation. nih.gov These biased agonists serve as valuable pharmacological tools to explore the therapeutic potential of GPR52 activation in CNS disorders. nih.govutmb.edu

Table 2: Activity of Benzamide Analogs as GPR52 Agonists

| Compound ID | Activity Profile | Signaling Bias | Reference |

|---|---|---|---|

| 10a (PW0677) | Potent GPR52 agonist | G protein/cAMP signaling bias | nih.gov, nih.gov |

| 15b (PW0729) | Potent GPR52 agonist | Balanced/Less Biased | nih.gov, nih.gov |

| 24f (PW0866) | Potent GPR52 agonist | G protein/cAMP signaling bias | nih.gov, nih.gov |

Antioxidant Activities of Closely Related Dihydroxylated Benzamide Compounds

The presence of one or more hydroxyl groups on a benzene (B151609) ring is a well-known structural feature that confers antioxidant activity. mdpi.com Dihydroxybenzoic acids (DHBA) and their derivatives, which are structurally related to 3,5-dihydroxybenzamide, have been studied for their antioxidant capacity. wiserpub.comresearchgate.net

The antioxidant mechanism of these phenolic compounds involves the transfer of a hydrogen atom from a hydroxyl group to scavenge free radicals. mdpi.com The position and number of hydroxyl groups significantly influence this activity. Studies have shown that only the electron-donor derivatives of dihydroxybenzaldehydes and dihydroxybenzoic acids exhibit significant antioxidant activity. wiserpub.comresearchgate.net For instance, hydroquinone (B1673460) demonstrates greater radical scavenging activity compared to catechol and resorcinol, highlighting the importance of the hydroxyl group positioning. mdpi.com

While direct antioxidant data for this compound is limited, the core 3,5-dihydroxy (resorcinol) structure is known to possess these properties. Furthermore, studies on related stilbenebenzamide compounds suggest that the inclusion of hydroxyl groups on the aromatic rings is crucial for enhancing antioxidant activity. nih.gov Other complex analogs incorporating a dihydroxybenzamide moiety have also been noted for their ability to counteract oxidative stress. kaust.edu.sa

Other Noted Biological Effects: Enzyme Inhibition and Protein Interactions

Beyond the primary activities discussed, the 3,5-dihydroxybenzamide scaffold and its analogs have been implicated in the modulation of other enzymes and proteins.

Enzyme Inhibition:

EPSP Synthase: Functionalized 3,5-dihydroxybenzoates have been synthesized and found to be highly effective competitive inhibitors of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase from E. coli. This demonstrates that a simple benzene ring can effectively mimic the more complex shikimate ring in the design of inhibitors for this enzyme. nih.gov

α-Amylase and α-Glucosidase: In the context of diabetes research, beyond glucokinase activation, other carbohydrate-hydrolyzing enzymes are also targets. Thioxoimidazolidin-4-one analogs, which can be considered distant relatives of benzamides, have shown inhibitory activity against α-amylase and α-glucosidase, suggesting a broader potential for amide-like structures in managing hyperglycemia. kaust.edu.sa

Protein Interactions:

The diverse pharmacological profile of benzamide derivatives stems from their ability to interact with a wide array of proteins. As detailed in previous sections, these include GPCRs like dopamine, serotonin, and GPR52 receptors, as well as enzymes such as glucokinase and tyrosinase. The specific substitutions on the 3,5-dihydroxybenzamide core dictate the binding affinity and selectivity for these different protein targets, making it a highly adaptable and valuable chemical starting point in drug discovery.

Structure Activity Relationship Sar Studies for Optimized Biological Performance

Impact of Hydroxyl Group Substitution Patterns on Biological Activity

The position and number of hydroxyl (-OH) groups on the benzamide (B126) ring are critical determinants of biological activity. These groups can act as both hydrogen bond donors and acceptors, significantly influencing how a molecule interacts with its biological target.

The presence of hydroxyl groups on the benzoyl moiety generally enhances the biological activity of various compounds. For instance, in a study of flavonoid derivatives, the introduction of hydroxyl groups was found to increase hydrogen bonding interactions with surrounding amino acids at the target site, which can lead to increased inhibitory activity. nih.gov The position of these hydroxyl groups is also pivotal. Studies on hydroxybenzoic acids have shown that altering the position of the hydroxyl group (e.g., from 2-hydroxy to 3-hydroxy or 4-hydroxy) can significantly impact the formation of supramolecular interactions. acs.org

In the context of benzamides, the dihydroxy substitution pattern is particularly noteworthy. For example, 2,4-dihydroxy substituted Schiff bases of benzanilides have demonstrated superior antimicrobial, antidiabetic, and antioxidant activities compared to other analogues. asianpubs.org This suggests that a dihydroxy substitution on the benzamide core, such as the 3,5-dihydroxy pattern in the title compound, is a key feature for certain biological effects. The resonance effect of hydroxyl groups, which donate electron density to the aromatic ring, can also activate the ring towards certain reactions and influence its interaction with biological targets. libretexts.org

The following table summarizes the effect of hydroxyl group positioning on the activity of related benzamide and benzoic acid derivatives:

| Compound/Derivative Class | Hydroxyl Substitution Pattern | Observed Impact on Biological Activity/Interaction | Reference |

| Flavonoid Derivatives | Introduction of -OH groups | Increased hydrogen bonding and inhibitory activity. nih.gov | nih.gov |

| Pyrimethamine Salts | 2-hydroxy, 3-hydroxy, 4-hydroxybenzoic acids | Varied supramolecular interactions based on -OH position. acs.org | acs.org |

| Benzanilide Schiff Bases | 2,4-dihydroxy | Enhanced antimicrobial, antidiabetic, and antioxidant activities. asianpubs.org | asianpubs.org |

Role of the N-(2-hydroxyethyl) Moiety in Ligand-Target Recognition

The N-(2-hydroxyethyl) moiety introduces a flexible side chain with a terminal hydroxyl group, which can play a significant role in ligand-target recognition. This group offers several potential points of interaction, including hydrogen bonding via its hydroxyl group and the amide N-H group.

In N-(2-hydroxyethyl)-salicylamide, a related compound, the combination of a secondary amino group, a keto group, and both aliphatic and aromatic hydroxyl groups makes it a highly versatile ligand capable of forming various chelate rings with metal centers. nih.gov The aliphatic hydroxyl group, in particular, can participate in intermolecular hydrogen bonding. nih.gov This capacity for hydrogen bonding is a crucial aspect of how the N-(2-hydroxyethyl) group can anchor a ligand within a biological target's binding site.

Influence of Substituents on the Benzamide Core and Amide Nitrogen in Modulating Activity

Modifications to the benzamide core and the amide nitrogen are common strategies to modulate the biological activity of this class of compounds. Substituents on the aromatic ring can influence the electronic properties and steric profile of the molecule, while changes to the N-substituent can affect binding affinity and selectivity.

For instance, in a series of benzamide-based histone deacetylase (HDAC) inhibitors, the nature of the substituent at the para-position of the benzamide ring was found to be important. nih.gov Electron-donating, hydrophobic groups like methyl tended to increase inhibitory potency, whereas electron-withdrawing, hydrophilic groups like fluorine decreased it. nih.gov This highlights the sensitivity of the binding pocket to both the electronic and steric nature of the substituents.

Substitution on the amide nitrogen also plays a critical role. In the development of glucokinase activators, optimization of the N-substituent on a 3,5-disubstituted benzamide was a key step in improving potency and oral availability. nih.gov Similarly, studies on trimethoprim (B1683648) derivatives showed that incorporating an amide bond and varying the substituents on the benzamide portion led to compounds with significant inhibitory activity against human dihydrofolate reductase. mdpi.comresearchgate.net The introduction of different linkers and substituents on the amide nitrogen of benzenesulfonamides also had a profound effect on their inhibitory activity against carbonic anhydrase isoforms. nih.gov

The following table provides examples of how different substituents impact the activity of benzamide derivatives:

| Compound Class | Substituent Modification | Effect on Activity | Reference |

| HDAC Inhibitors | Para-methyl group on benzamide ring | Increased inhibitory potency. nih.gov | nih.gov |

| HDAC Inhibitors | Para-fluoro group on benzamide ring | Decreased inhibitory potency. nih.gov | nih.gov |

| Glucokinase Activators | Optimization of N-substituent | Improved potency and oral availability. nih.gov | nih.gov |

| Trimethoprim Analogs | Incorporation of benzamide moiety | Enhanced inhibitory activity against hDHFR. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Benzenesulfonamides | Varied N-substituents and linkers | Modulated carbonic anhydrase inhibition. nih.gov | nih.gov |

Conformational Analysis and Stereochemical Implications for Benzamide Derivatives

The three-dimensional conformation of benzamide derivatives is a critical factor in their interaction with biological targets. Conformational analysis helps to understand the preferred spatial arrangement of the molecule, which can dictate its binding affinity and selectivity.

Studies on substituted benzamides have shown that the molecule is not always planar. The torsional angle between the carbonyl group and the phenyl ring can vary depending on the substituents. nih.gov For example, in benzamide itself, this angle is calculated to be around 20-25°. nih.gov The presence of substituents, particularly at the ortho position, can significantly influence the conformational equilibrium between different isomers (e.g., cis and trans conformers). nih.gov

In N-substituted benzamides, the nature of the substituent on the nitrogen atom also affects the conformation. For N-methylbenzamide, the N-methyl group is generally coplanar with the carbonyl group. nih.gov The stereochemistry of substituents can also be crucial. For instance, in the development of glucokinase activators, a specific stereoisomer, 3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]-N-1,3-thiazol-2-ylbenzamide, was identified as a potent activator, highlighting the importance of stereochemical configuration for biological activity. nih.gov

The relative orientation of the different parts of the molecule, governed by rotational barriers around single bonds (e.g., the C-N amide bond), can be influenced by factors such as pH, which can alter the protonation state of certain functional groups and thereby affect the molecule's conformational preferences. beilstein-journals.org

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships. These methods provide insights into the molecular properties and interactions that govern biological activity, thereby guiding the design of more potent and selective compounds.

Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a protein. For example, docking studies with benzamide trimethoprim derivatives helped to identify key interactions with residues in the active site of human dihydrofolate reductase, such as Gly-117, Asn-64, and Arg-70. mdpi.com These studies can explain the observed inhibitory activities and guide further modifications.

Density Functional Theory (DFT) is another powerful method used to investigate the electronic properties of molecules. DFT calculations have been used to understand the charge density distribution and electrostatic properties of flavonoid derivatives, providing insights into their interactions with target enzymes. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the complex and the flexibility of the ligand in the binding pocket. mdpi.com Parameters such as Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA) are analyzed to understand the dynamic behavior of the system. mdpi.commdpi.com

These computational approaches, often used in combination, allow for a detailed elucidation of SAR at the molecular level, facilitating the rational design of new therapeutic agents. mdpi.comnih.gov

Preclinical Investigations and in Vitro/in Vivo Evaluation Models

In Vitro Assays for Biological Activity Profiling

In vitro assays are fundamental in the early stages of drug discovery to screen compounds for potential therapeutic effects. For the broader class of 3,5-disubstituted benzamides, these assays have focused on cell-based studies, enzyme modulation, and receptor signaling pathways to elucidate their mechanisms of action.

Cell culture models are instrumental in observing the effects of compounds on specific cell types. While studies specifically using 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide are not prominent, research on its structural analogues provides valuable insights.

Melanoma Cell Lines: Derivatives containing the 3,5-dihydroxybenzoyl moiety have been evaluated in melanoma cell lines. For instance, N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine was tested for its ability to suppress melanogenesis in HMV-II human melanoma cell cultures. nih.gov However, in this particular study, the compound did not significantly suppress melanin (B1238610) production within the cell-based model. nih.gov Other research has focused on inhibiting melanin production in murine melanoma B16F0 cells with different benzamide-related conjugates. researchgate.net

Lung Cancer Cell Lines: Various benzamide (B126) derivatives have been assessed for their activity against human lung cancer cell lines. Studies have demonstrated that certain substituted benzamides can reduce proliferation and induce apoptosis in lines such as A549 (non–small cell lung cancer). researchgate.net The response to treatment can vary between different lung cancer cell types, including adenocarcinoma (A549), squamous carcinoma (H520), and small cell carcinoma (H446), highlighting the importance of using a diverse panel of cell lines. nih.gov

Pulmonary Arterial Smooth Muscle Cells (PASMCs): PASMCs are critical in the pathology of pulmonary arterial hypertension (PAH), a condition characterized by vascular remodeling. nih.gov Research into the signaling pathways of these cells, such as the extracellular signal-regulated kinase (ERK) pathway, is crucial for identifying new therapeutic targets. nih.gov While no direct studies link this compound to PASMCs, the cell type remains a relevant model for cardiovascular drug discovery.

The interaction of benzamide derivatives with specific enzymes is a key area of investigation. Assays have identified compounds with both inhibitory and activating properties.

Tyrosinase Inhibition: Tyrosinase is a critical enzyme in melanin synthesis, making it a target for agents addressing hyperpigmentation. nih.govmdpi.com A series of new analogs of 3,5-dihydroxybenzoyl-hydrazineylidene demonstrated tyrosinase inhibitory activity. nih.gov Kinetic studies of the most potent derivative revealed a competitive mode of inhibition. nih.gov Another related compound, N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine, was identified as a potent inhibitor of the L-3,4-dihydroxyphenylalanine (DOPA) oxidase activity of human tyrosinase, with an IC₅₀ value significantly lower than the reference compound, kojic acid. nih.gov

| Compound | Enzyme | IC₅₀ Value (µM) | Inhibition Mode |

| 3,5-dihydroxybenzoyl-hydrazineylidene derivative (11m) | Tyrosinase | 55.39 ± 4.93 | Competitive |

| N-(3,5-Dihydroxybenzoyl)-6-hydroxytryptamine (2) | Tyrosinase | 9.1 | - |

| Kojic Acid (Reference) | Tyrosinase | 310 | - |

Data sourced from scientific studies on tyrosinase inhibition. nih.govnih.gov

Glucokinase Activation: Glucokinase (GK) is a principal enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. A number of 3,5-disubstituted benzamides have been identified as potent glucokinase activators. nih.gov Through optimization of a lead compound, researchers developed 3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]-N-1,3-thiazol-2-ylbenzamide, which demonstrated significant potency in in vitro enzyme activation assays. nih.govresearchgate.net Another study identified a novel benzamide derivative as a potent glucokinase activator with an EC₅₀ of 315 nM in rat hepatocytes. nih.gov

| Compound | Target | Potency (EC₅₀) | Assay System |

| 3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]-N-1,3-thiazol-2-ylbenzamide (6g) | Glucokinase | - | - |

| 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methyl pyridin-2-yl)-benzamide (19e) | Glucokinase | 315 nM | Rat Hepatocytes |

Data sourced from research on glucokinase activation. nih.govnih.gov

Understanding how a compound interacts with cellular receptors and modulates downstream signaling is crucial. These assays often use radiolabeled ligands or fluorescence-based methods to determine binding affinity and functional consequences. nih.gov For benzamide derivatives, investigations have touched upon key signaling pathways in cancer and vascular biology.

EGFR Signaling: The compound UPR1024, a 5-benzylidene-hydantoin, was designed to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. Studies in A549 lung cancer cells confirmed that it blocked EGFR autophosphorylation and affected downstream proteins like p53 and p21WAF1. researchgate.net

ERK Signaling: In studies on rat pulmonary artery smooth muscle cells, the proliferation induced by 5-hydroxytryptamine (5-HT) was shown to be dependent on the ERK signaling pathway. nih.gov This highlights a critical pathway that could be targeted by new compounds for vascular diseases.

Cytotoxicity assays are vital for determining the concentration at which a compound is toxic to cells, and selectivity assessments compare this toxicity between cancerous and non-cancerous cells or between different cancer types.

Variously substituted 2-hydroxy-N-(arylalkyl)benzamides were screened for antiproliferative and cytotoxic activity, with several compounds showing single-digit micromolar IC₅₀ values against multiple human cancer cell lines. nih.gov

A series of regioisomers of 5-[N,N-bis(2-chloroethyl)-amino]-2,4-dinitrobenzamide were evaluated for cytotoxicity in repair-proficient (AA8) and repair-deficient (UV4) cells. nih.gov The study found that meta-disposed nitro groups conferred high hypoxic selectivity (45- to 115-fold) in UV4 cells, meaning they were much more toxic under low-oxygen conditions typical of solid tumors. nih.gov

The novel benzamide derivative VKNG-2 was shown to inhibit the ABCG2 transporter in colon cancer cell lines, thereby overcoming multidrug resistance and restoring the efficacy of chemotherapeutic drugs like mitoxantrone (B413) and SN-38. mdpi.com

| Compound/Derivative Class | Cell Line(s) | Effect | IC₅₀ / Selectivity |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | G361 (Melanoma) & others | Antiproliferative, Apoptosis Induction | Single-digit micromolar IC₅₀ values |

| 3-[N,N-bis(2-chloroethyl)amino]-2,6-dinitrobenzamide (5b) | UV4 (Repair-deficient) | Hypoxia-selective cytotoxicity | ~45-115-fold selectivity for hypoxic cells |

| VKNG-2 | S1-M1-80 (Colon Cancer) | Inhibition of ABCG2 transporter, Reverses MDR | - |

| UPR1024 | A549 (Lung Cancer) | Antiproliferative, Proapoptotic | Growth inhibition IC₅₀ evaluated by MTT assay |

This table summarizes cytotoxicity data for various benzamide derivatives from multiple studies. researchgate.netnih.govnih.govmdpi.com

In Vivo Animal Models for Efficacy and Systemic Safety Assessment

Following promising in vitro results, compounds are advanced to in vivo animal models to assess their efficacy and systemic effects in a whole organism.

Diabetic Rodent Models: The glucokinase-activating benzamide derivative 3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]-N-1,3-thiazol-2-ylbenzamide (6g) exhibited robust glucose-lowering effects when orally administered to diabetic model rodents. nih.gov Similarly, another benzamide derivative (19e) significantly decreased blood glucose levels in a two-week study in ob/ob mice without evidence of hypoglycemia risk. nih.gov

Tumor Models in Mice: The hypoxia-selective cytotoxin 3-[N,N-bis(2-chloroethyl)amino]-2,6-dinitrobenzamide (5b) was tested in mice bearing KHT tumors. nih.gov The compound was active against both hypoxic and aerobic cells within the tumors at well-tolerated doses, demonstrating superior in vivo activity compared to a related isomer. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Research on 3,5 Dihydroxy N 2 Hydroxyethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide. researchgate.net It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR: One-dimensional ¹H and ¹³C NMR spectra are the first step in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, specific signals would correspond to the aromatic protons, the protons of the hydroxyethyl (B10761427) group, and the amide N-H proton. The ¹³C NMR spectrum indicates the number of unique carbon environments, distinguishing between aromatic, carbonyl, and aliphatic carbons. beilstein-journals.orgredalyc.org

Two-Dimensional (2D) NMR Techniques: To assemble the complete molecular structure, various 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together adjacent fragments, such as the -CH₂-CH₂- unit in the hydroxyethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the amide proton to the carbonyl carbon or from the aromatic protons to the carbonyl carbon. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps in determining the molecule's conformation.

The combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of this compound. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on standard chemical shift ranges and data for similar benzamide (B126) structures. Actual values may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Amide (NH) | ~8.3 | Triplet | - |

| Carbonyl (C=O) | - | - | ~168 |

| Aromatic C1 | - | - | ~136 |

| Aromatic C2/C6 | ~6.8 | Doublet | ~108 |

| Aromatic C3/C5 | - | - | ~159 |

| Aromatic C4 | ~6.5 | Triplet | ~108 |

| Methylene (N-CH₂) | ~3.5 | Quartet | ~43 |

| Methylene (CH₂-OH) | ~3.7 | Triplet | ~61 |

Mass Spectrometry (MS) Techniques (LC/MS, HRMS) for Product Identification and Purity Verification

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and elemental composition information. researchgate.net When coupled with liquid chromatography (LC/MS), it becomes a powerful tool for separating and identifying compounds in a mixture. nih.gov

Product Identification: High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy (typically to within 5 ppm). For this compound (C₉H₁₁NO₄), the calculated exact mass is 197.0688 Da. nih.gov HRMS analysis of a synthesized sample would aim to detect the corresponding molecular ion, often as a protonated adduct [M+H]⁺ with an m/z of 198.0761 or a sodium adduct [M+Na]⁺ with an m/z of 220.0580. uni.lu The confirmation of this exact mass provides strong evidence for the compound's elemental formula and identity. nih.gov

Purity Verification: LC/MS is routinely used to assess the purity of a sample. The LC component separates the target compound from any starting materials, by-products, or degradation products. The MS detector then provides a mass spectrum for each eluting peak. This allows for the identification of impurities, even at trace levels, by their unique mass-to-charge ratios. nih.gov Analysis of the fragmentation patterns of the molecular ion can also yield structural information that helps in identifying unknown impurities. nist.gov

Table 2: Predicted m/z Values for Molecular Adducts of this compound in Mass Spectrometry

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₂NO₄]⁺ | 198.0761 |

| [M+Na]⁺ | [C₉H₁₁NO₄Na]⁺ | 220.0580 |

| [M+K]⁺ | [C₉H₁₁NO₄K]⁺ | 236.0319 |

| [M-H]⁻ | [C₉H₁₀NO₄]⁻ | 196.0615 |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for quality control and analytical assessment. nih.govresearchgate.net

Separation and Purity Analysis: A reversed-phase (RP-HPLC) method is typically employed for benzamide compounds. sielc.comsielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target compound from impurities with different polarities. ekb.eg The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram.

Quantitative Analysis: HPLC with a UV detector is a robust method for determining the concentration of the compound. nih.gov A calibration curve is constructed by plotting the peak area of a series of standards of known concentrations against their respective concentrations. The concentration of this compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating from the linear regression of the calibration curve. nih.gov Method validation according to ICH guidelines ensures linearity, precision, accuracy, and robustness. researchgate.netekb.eg

Table 3: Example HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid sielc.comsielc.com |

| Mobile Phase B | Acetonitrile sielc.comsielc.com |

| Elution Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV Absorbance at ~280 nm nih.gov |

| Column Temperature | Room Temperature or controlled (e.g., 25 °C) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and effective technique used for the detection and quantification of compounds containing chromophores. The benzamide moiety in this compound, which consists of a benzene (B151609) ring conjugated with a carbonyl group, acts as a chromophore that absorbs light in the UV region.

Compound Detection: This characteristic absorption makes UV-Vis spectroscopy a common detection method coupled with HPLC. As the compound elutes from the HPLC column, it passes through the flow cell of a UV-Vis detector, and its absorbance at a specific wavelength (λmax) is recorded, generating a peak in the chromatogram. The λmax for substituted benzamides typically falls in the 220-300 nm range. wu.ac.th

Reaction Monitoring: UV-Vis spectroscopy is also a valuable tool for monitoring the progress of a chemical reaction in real-time. spectroscopyonline.comthermofisher.com For the synthesis of this compound, one could monitor the reaction by observing the increase in absorbance at the λmax of the product or the decrease in absorbance at the λmax of a UV-active starting material. thermofisher.com This allows for the determination of reaction kinetics and helps to identify the optimal reaction time for maximizing the product yield. spectroscopyonline.com

Table 4: Typical UV-Vis Absorption Data for Benzamide Chromophores

| Compound Type | Typical λmax Range (nm) | Electronic Transition |

|---|---|---|

| Benzamide | ~225 nm | π → π* (charge transfer) |

| Benzamide | ~270-280 nm | π → π* (benzenoid) |

Circular Dichroism (CD) for Stereochemical Investigations of Benzamide Chromophores

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, the benzamide functional group is an excellent chromophore for stereochemical studies when attached to a chiral moiety. nih.govmit.edu

Application in Stereochemical Analysis: In chemical research, benzamide derivatives are frequently used to determine the absolute configuration of chiral primary and secondary amines or amino alcohols. nih.gov When 3,5-dihydroxybenzoic acid is reacted with a chiral amine or amino alcohol, the resulting benzamide product becomes chiral. The benzamide chromophore is now in a chiral environment, causing it to exhibit a characteristic CD spectrum, known as a Cotton effect. acs.org

The sign and magnitude of the Cotton effects observed in the CD spectrum, particularly those arising from exciton (B1674681) coupling between multiple chromophores or interactions between the benzamide and the chiral center, can be reliably correlated with the absolute stereochemistry of the attached molecule. nih.gov This makes CD spectroscopy an invaluable tool in the broader field of benzamide chemistry for elucidating the three-dimensional structure of new chiral compounds. acs.orgrsc.org

Research Directions and Translational Perspectives for 3,5 Dihydroxy N 2 Hydroxyethyl Benzamide

Development of Novel Therapeutic Agents from Dihydroxybenzamide Scaffolds

The dihydroxybenzamide scaffold serves as a versatile foundation for the development of new therapeutic agents due to the wide array of pharmacological activities exhibited by its derivatives. pharmaguideline.comresearchgate.net Benzamides, as a class, are integral to medicinal chemistry and are found in drugs with analgesic, anti-inflammatory, antipyretic, and anticancer properties. pharmaguideline.commdpi.comnih.gov The incorporation of dihydroxy substitutions on the benzene (B151609) ring can further enhance or modulate this biological activity. For instance, phenolic compounds are recognized for their role in preventing various diseases, and the number and position of hydroxyl groups are critical in determining their activity. mdpi.com

Research into analogous structures provides a strong rationale for exploring the therapeutic potential of 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide. Protocatechuic acid (3,4-dihydroxybenzoic acid), a structurally related phenolic acid, is known to possess significant anti-inflammatory, antioxidant, antibacterial, and anticancer properties. nih.gov Similarly, 2,4-dihydroxybenzaldehyde (B120756) has demonstrated anti-inflammatory, anti-angiogenic, and anti-nociceptive activities, which are partly attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.orgbiomolther.org Furthermore, the benzamide (B126) structural motif is a key component in molecules targeting enzymes crucial for cell proliferation and survival, such as benzamide riboside, which inhibits IMP dehydrogenase and shows potent cytotoxic activity against human tumor cells. nih.gov These findings suggest that the dihydroxybenzamide core, as present in this compound, is a promising starting point for designing novel drugs targeting a range of diseases.

Table 1: Therapeutic Potential of Structurally Related Scaffolds

| Compound Class/Example | Core Structure | Observed Pharmacological Activities | Potential Therapeutic Areas | Citations |

|---|---|---|---|---|

| Benzamides | Benzamide | Analgesic, anti-inflammatory, anticancer, antimicrobial | Pain management, Inflammation, Oncology, Infectious diseases | pharmaguideline.comresearchgate.netmdpi.comnih.gov |

| Protocatechuic Acid | Dihydroxybenzoic acid | Anti-inflammatory, antioxidant, antibacterial, anticancer | Inflammation, Oxidative stress-related diseases, Oncology | nih.gov |

| 2,4-Dihydroxybenzaldehyde | Dihydroxybenzaldehyde | Anti-inflammatory, anti-angiogenic, anti-nociceptive | Inflammation, Cancer, Pain management | biomolther.orgbiomolther.org |

| Benzamide Riboside | Benzamide Riboside | IMP dehydrogenase inhibition, cytotoxic activity | Oncology | nih.gov |

Optimization of Biological Activity through Targeted Chemical Modifications and Design

The optimization of the biological activity of this compound can be systematically approached through targeted chemical modifications, guided by structure-activity relationship (SAR) studies. The benzamide scaffold offers multiple sites for chemical alteration, including the dihydroxy-substituted phenyl ring and the N-(2-hydroxyethyl) side chain. Even minor chemical changes to such scaffolds can lead to significant shifts in biological efficacy and target selectivity. acs.org

Key strategies for optimization include:

Modification of the Phenyl Ring: Altering the position and number of hydroxyl groups can impact antioxidant potential and interaction with biological targets. mdpi.com Introducing other substituents (e.g., halogens, alkyl groups) can modulate lipophilicity and pharmacokinetic properties.

Alteration of the N-Alkyl Side Chain: The N-alkyl fragment of benzamides is a common target for modification to improve pharmacological profiles. rsc.orgrsc.org For the N-(2-hydroxyethyl) group, modifications could include changing the chain length, introducing branching, or replacing the terminal hydroxyl group with other functional groups like amines or esters. SAR studies on similar scaffolds have shown that the steric bulk of the N-substituent can be critical for biological activity. mdpi.com

Bioisosteric Replacement: The amide bond itself, while stable, can be replaced with other groups to fine-tune electronic properties and metabolic stability.

Recent advances in synthetic chemistry, such as photocatalytic methods, provide efficient means for late-stage functionalization and modification of benzamide structures. rsc.orgrsc.org For example, structure-guided modifications of a complex benzamide were used to develop selective inhibitors of Cryptosporidium parvum N-myristoyltransferase, demonstrating how targeted changes can enhance potency and selectivity against a pathogenic enzyme over its human homolog. nih.gov

Table 2: Examples of Targeted Chemical Modifications and Their Effects

| Original Scaffold/Compound | Chemical Modification | Resulting Change in Biological Activity | Citation |

|---|---|---|---|

| Benzenesulfonamides | Oxidation of a sulfur substituent (sulfanyl to sulfonyl) | Dramatically altered binding affinity and selectivity for carbonic anhydrase isozymes. | acs.org |

| 1,5-dihydrobenzo[e] nih.govtandfonline.comoxazepin-2(3H)-one | Variation of the N-1 substituent (e.g., methyl to ethyl to phenyl) | Activity was dependent on steric bulk; the larger phenyl group was most active. | mdpi.com |

| Dihydroartemisinin | Extension of linear alkane chain at C10 position | TLR4 antagonistic activity first increased, then decreased, with optimal chain length of 3-4 carbons. | nih.gov |

| 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide | Structure-guided modifications of the benzamide structure | Resulted in compounds with improved and selective inhibition of a parasitic enzyme (CpNMT). | nih.gov |

Investigation of New Biological Targets and Unexplored Pathways

The unique chemical structure of this compound suggests it may interact with a variety of biological targets, some of which remain unexplored. While benzamides are known inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) and inosine (B1671953) monophosphate dehydrogenase (IMPDH), the broader dihydroxybenzamide class has the potential to engage other pathways. nih.gov The development of multi-target compounds, which can modulate several disease-related pathways simultaneously, is a growing area of interest in drug discovery, particularly for complex conditions like Alzheimer's disease. mdpi.com

Future research could focus on screening this compound and its derivatives against a wide panel of biological targets. Based on the activities of related compounds, potential new targets could include:

Inflammatory Pathway Enzymes: Given the anti-inflammatory properties of similar dihydroxy- and benzamide-containing molecules, enzymes such as cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX) are plausible targets. pharmaguideline.combiomolther.org

Kinases: Protein kinases are critical regulators of cellular processes and are frequently targeted in cancer therapy. The benzamide scaffold is present in some kinase inhibitors, making this a viable area for investigation.

Pathogen-Specific Enzymes: Benzamide derivatives have been developed as inhibitors of enzymes unique to pathogens, such as the N-myristoyltransferase in Cryptosporidium parvum. nih.gov This suggests potential applications as antimicrobial or antiparasitic agents by targeting pathways not present in the human host.

Receptor Signaling: Research on other complex molecules has identified novel antagonists for receptors like Toll-like Receptor 4 (TLR4), opening up possibilities for treating inflammatory conditions. nih.gov

A one-step synthetic strategy has been developed to convert benzamides into N-formanilide derivatives, which could further expand the chemical space for exploring new biological activities. nih.gov

Applications in Materials Science and Industrial Biotechnology, including Surface Functionalization

Beyond pharmaceuticals, the chemical functionalities of this compound—phenolic hydroxyls, an amide group, and a primary alcohol—make it a candidate for applications in materials science and industrial biotechnology. Benzamides are used as industrial intermediates for producing dyes, plastics, and polymers. solubilityofthings.comdiplomatacomercial.com

A particularly promising area is surface functionalization. The reactive groups on this compound can be used to covalently attach the molecule to various substrates, thereby modifying their surface properties.

Creating Bioactive Surfaces: Benzamidine derivatives have been grafted onto polymer films to create surfaces that can selectively bind proteins, such as removing thrombin from circulation. researchgate.net Similarly, functionalizing surfaces with this compound could be explored for creating biocompatible coatings or surfaces with specific ligand-binding properties.

Antibacterial Materials: A common strategy for creating antibacterial materials is to functionalize surfaces with active compounds. acs.org Given that some dihydroxybenzaldehydes possess antibacterial activity, grafting this molecule onto polymeric or cellulosic materials could impart bactericidal properties. biomolther.org

Polymer Chemistry: The dihydroxy and hydroxyethyl (B10761427) functionalities allow the molecule to act as a monomer or cross-linking agent in the synthesis of novel polyesters or polyamides, potentially creating materials with unique thermal or mechanical properties. The benzamide moiety can also act as a plasticizer, improving the flexibility and durability of polymers. diplomatacomercial.com

The molecule is listed as a building block for dendrimers and covalent organic frameworks (COFs), indicating its utility in constructing complex, highly ordered materials. chemscene.com

Advancement of Green Chemistry Principles in Benzamide Synthesis and Biocatalysis

The synthesis of benzamides is a key reaction in the chemical industry, and there is a strong drive to develop more sustainable and environmentally friendly methods. rsc.org Traditional methods for amide bond formation often require harsh reaction conditions, stoichiometric activating agents, and toxic solvents, generating significant chemical waste. acs.org Green chemistry principles offer a pathway to cleaner and more efficient synthesis of compounds like this compound.

Key advancements in this area include:

Solvent-Free Synthesis: An ecocompatible method for N-benzoylation has been developed that proceeds without a solvent and does not require an activation step, using enol esters as the acyl donor. tandfonline.comtandfonline.comuclouvain.be This approach simplifies product isolation, often to simple crystallization, and minimizes waste.

Catalytic Approaches: A novel manganese-catalyzed method uses methanol (B129727) as both a C1 building block and the solvent, representing a highly atom-economical process. rsc.org This avoids the need for toxic reagents and multi-step protocols.

Biocatalysis: The use of enzymes (biocatalysts) is a cornerstone of green chemistry. Lipases, such as Lipase B from Candida antarctica, are versatile biocatalysts that can synthesize amides under mild conditions with high selectivity. acs.org Other enzymes, including amidases and amide bond synthases, are being harnessed for amide bond formation in aqueous environments, mimicking nature's own strategies. nih.govrsc.orgnih.govacs.org Biocatalytic processes are generally more cost-effective and produce less waste than conventional chemical synthesis. rsc.org

Applying these green methodologies to the production of this compound could significantly reduce the environmental impact of its synthesis, making it a more sustainable chemical for research and potential industrial application.

Table 3: Comparison of Synthetic Methodologies for Benzamides

| Methodology | Key Features | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Use of acyl chlorides, anhydrides, coupling agents. | Well-established, versatile. | Harsh conditions, toxic reagents, significant waste. | tandfonline.com |

| Solvent-Free Synthesis | Uses enol esters as acyl donors without solvent. | Ecocompatible, no activation required, easy product isolation. | May have limited substrate scope. | tandfonline.comtandfonline.comuclouvain.be |

| Homogeneous Catalysis | Transition metal (e.g., Mn) catalysts with green solvents (e.g., methanol). | High atom economy, avoids toxic reagents, reusable catalyst. | Catalyst cost and removal can be a concern. | rsc.org |

| Biocatalysis (Enzymatic) | Use of enzymes like lipases or amidases in aqueous or low-water systems. | Mild conditions, high chemo- and stereoselectivity, low waste, sustainable. | Enzyme stability and cost, may require longer reaction times. | rsc.orgacs.orgacs.org |

Q & A

Q. What are the optimized synthetic routes for 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step reactions starting from precursors like 3,5-dinitrobenzoic acid. A validated route includes:

Nitration and Esterification: Introduce nitro groups and convert the carboxylic acid to an ester for reactivity modulation.

Amidation: React with 2-hydroxyethylamine under basic conditions to form the hydroxyethylamide moiety.

Reduction and Iodization (optional): For derivatives, reduce nitro groups or introduce halogens via electrophilic substitution .

Critical Parameters:

- Use anhydrous conditions during amidation to avoid hydrolysis.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) .

Q. How is this compound utilized as a reference standard in analytical chemistry?

Methodological Answer: The compound’s well-characterized UV absorbance (λmax ~280 nm) and stability make it suitable for:

- HPLC Calibration: Prepare a 1 mg/mL stock in methanol; validate linearity (R² >0.99) across 0.1–10 µg/mL.

- Mass Spectrometry: Use as a lock mass (observed [M+H]+ ion at m/z 228.1) for high-resolution instruments .

Validation Protocol: - Compare retention times (±0.1 min) and fragmentation patterns against known databases to confirm purity .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

Methodological Answer:

- Antioxidant Activity: Assess via DPPH radical scavenging (IC50 ~50 µM) or FRAP assays; normalize to Trolox equivalents .

- Antibacterial Screening: Use microdilution assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213), with MIC values reported at 25–50 µg/mL .

Controls Required: - Include ascorbic acid (antioxidant) and ampicillin (antibacterial) as positive controls.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

Methodological Answer:

- Functional Group Modifications:

- In Silico Modeling:

- Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or tyrosinase. Validate with mutagenesis assays .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC50 values)?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions: Standardize pH (e.g., 7.4 for cellular assays vs. 6.8 for enzymatic studies) and solvent (DMSO concentration ≤1%).

- Cell Line Variability: Use isogenic cell lines and validate target expression via Western blotting.

- Data Normalization: Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .

Q. How can the compound’s mechanism of action in cancer or inflammation be elucidated?

Methodological Answer:

- Enzyme Inhibition Assays: Measure inhibition of COX-2 (via prostaglandin E2 ELISA) or MMP-9 (zymography) at 10–100 µM concentrations.

- Cellular Pathways: Use siRNA knockdown of suspected targets (e.g., NF-κB) to confirm dependency on specific signaling nodes .

- Structural Biology: Co-crystallize the compound with target enzymes (e.g., X-ray diffraction at 2.0 Å resolution) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.